molecular formula C9H7N3O2S B8561720 phenyl N-(thiadiazol-5-yl)carbamate CAS No. 2039-13-6

phenyl N-(thiadiazol-5-yl)carbamate

Cat. No.: B8561720
CAS No.: 2039-13-6
M. Wt: 221.24 g/mol
InChI Key: ALLQHEFPIVLZCH-UHFFFAOYSA-N
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Description

Phenyl N-(thiadiazol-5-yl)carbamate is a heterocyclic compound featuring a carbamate group (-OCONH-) bridging a phenyl ring and a 1,3,4-thiadiazole moiety. The compound is synthesized via multi-component reactions, often involving catalyst-free, aqueous ethanol-mediated conditions. For instance, Patel et al. (2023) achieved a 92% yield of a related carbamate derivative (5-((2-aminothiazol-5-yl)(phenyl)carbamate) using 2-aminothiazole, aldehydes, and barbituric acid derivatives under optimized conditions (80°C, ethanol-water solvent) .

Key physicochemical properties include moderate melting points (e.g., 206–208°C for the 4-nitrophenyl derivative) and distinct spectral profiles: 1H NMR signals for aromatic protons (δ 6.5–8.5 ppm) and carbamate NH groups (δ 10–11 ppm) . Its bioactivity is attributed to the electron-withdrawing thiadiazole ring and the carbamate’s hydrogen-bonding capacity, which enhances interactions with biological targets .

Properties

CAS No.

2039-13-6

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

phenyl N-(thiadiazol-5-yl)carbamate

InChI

InChI=1S/C9H7N3O2S/c13-9(11-8-6-10-12-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,13)

InChI Key

ALLQHEFPIVLZCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CN=NS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1 compares phenyl N-(thiadiazol-5-yl)carbamate derivatives with varying aryl substituents. Data are derived from Patel et al. (2023) and related studies :

Substituent Melting Point (°C) Yield (%) Key Spectral Features (1H NMR)
4-Nitrophenyl 206–208 85 δ 8.2 (d, 2H, Ar-H), δ 10.5 (s, 1H, NH)
2-Chlorophenyl 192–194 78 δ 7.4 (m, 3H, Ar-H), δ 10.3 (s, 1H, NH)
4-Fluorophenyl 185–187 82 δ 7.1 (t, 2H, Ar-H), δ 10.4 (s, 1H, NH)
3-Methoxyphenyl 178–180 76 δ 6.8 (d, 1H, Ar-H), δ 3.8 (s, 3H, OCH3)

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points due to enhanced intermolecular dipole interactions .
  • Methoxy groups reduce crystallinity, lowering melting points .
2.2.1. Antibacterial Activity

Phenyl carbamates exhibit moderate inhibition of bacterial enzymes like MurA, though they are less potent than nitro thiazole urea derivatives. For example:

  • This compound : 45% MurA inhibition at 20 µM .
  • Nitro thiazole urea analog : 78% inhibition under identical conditions .

The urea group’s stronger hydrogen-bonding capacity and planar geometry improve target binding compared to carbamates .

2.2.2. Anticancer Activity

Thiadiazole carbamates with pyridinyl substituents (e.g., N-substituted 2-(4-pyridinyl)thiazole carboxamides) show superior cytotoxicity (IC50 = 1.2–3.8 µM against HeLa cells) compared to phenyl carbamates (IC50 > 10 µM) . The pyridinyl group enhances cellular uptake and kinase inhibition .

2.2.3. Plant Growth Regulation

N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N′-(substituted phenyl)ureas, structurally akin to phenyl carbamates, demonstrate significant plant-growth-regulating activity (80–90% efficacy at 100 ppm) . The urea moiety’s polarity facilitates interaction with plant hormone receptors .

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